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  • Product: tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate
  • CAS: 1935054-64-0

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate

This guide provides a comprehensive technical overview of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, a key building block in modern medicinal chemistry. We will delve into its chemical structure, physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, a key building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications in drug discovery, offering insights grounded in established scientific principles and experimental validation.

Introduction: The Significance of the Spiro[3.3]heptane Scaffold

In the landscape of drug discovery, there is a continuous drive to explore novel chemical space beyond traditional flat, aromatic structures. The spiro[3.3]heptane motif has emerged as a valuable three-dimensional (3D) scaffold.[1][2] Its rigid, non-planar structure provides an escape from "flatland," offering the potential for improved physicochemical properties such as increased solubility and better metabolic stability in drug candidates.[1] The spiro[3.3]heptane core is increasingly utilized as a saturated bioisostere for phenyl rings, enabling the design of novel, patent-free analogues of existing drugs.[3][4] Tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, featuring both a protected amine and a hydroxyl group, is a versatile intermediate for introducing this desirable scaffold into more complex molecules.

Chemical Structure and Properties

The unique arrangement of atoms in tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate dictates its chemical behavior and utility.

Molecular Structure:

The molecule consists of a central spiro[3.3]heptane core, which is comprised of two cyclobutane rings sharing a single carbon atom (the spiro center). A tert-butyloxycarbonyl (Boc)-protected amine group is attached at the 1-position, and a hydroxyl group is present at the 3-position.

  • Molecular Formula: C₁₂H₂₁NO₃[5]

  • SMILES: CC(C)(C)OC(=O)NC1CC(C12CCC2)O[5]

  • InChI: InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-9(14)12(8)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)[5]

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 227.30 g/mol [6][7]
Monoisotopic Mass 227.15215 Da[5]
Predicted XlogP 1.7[5]
Physical Form Solid/Liquid[7][8]
Storage Temperature Room Temperature/4°C[6][8]

Note: Some properties are predicted values from computational models due to the limited availability of experimentally determined data in public literature.

Synthesis and Mechanistic Insights

The synthesis of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate typically involves the reduction of the corresponding ketone precursor, tert-butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate. This ketone can be synthesized through various routes, often starting from commercially available spiro[3.3]heptane derivatives.[9]

Experimental Protocol: Reduction of tert-butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate

This protocol describes a standard reduction of a ketone to a secondary alcohol, a fundamental transformation in organic synthesis.

Materials:

  • tert-butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate[10][11]

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve tert-butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate (1.0 eq) in a mixture of DCM and MeOH (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reactivity of the reducing agent and minimize potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The slow addition helps to manage the exothermic nature of the reaction and the evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. This step neutralizes the excess sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate.

Synthesis Workflow Diagram

SynthesisWorkflow Ketone tert-butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate Reagents 1. NaBH4, MeOH/DCM, 0 °C 2. NH4Cl (aq) quench Ketone->Reagents Alcohol tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate Reagents->Alcohol

Caption: Synthesis of the target compound via ketone reduction.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, possessing a protected amine and a free hydroxyl group, makes it a highly valuable building block.[12]

  • Introduction of 3D Scaffolds: This compound serves as an excellent starting point for incorporating the rigid spiro[3.3]heptane core into larger, more complex molecules. This is a key strategy for moving away from flat aromatic systems and exploring new areas of chemical space.[1][2]

  • Linker Chemistry: The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.[12] The hydroxyl group can also be used as a handle for further chemical modifications, such as ether or ester formation.

  • Bioisosteric Replacement: The spiro[3.3]heptane moiety is increasingly being investigated as a bioisostere for substituted phenyl rings.[3] This can lead to improved pharmacokinetic properties and novel intellectual property.

Logical Relationship of Functional Groups for Derivatization

Derivatization Core Core Deprotection Acidic Deprotection Core:f1->Deprotection Reveals primary amine Esterification Esterification/Etherification Core:f2->Esterification Alkylation Alkylation/Acylation Deprotection->Alkylation

Caption: Functional group handles for further derivatization.

Conclusion

Tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate is a strategically important molecule in contemporary medicinal chemistry. Its 3D spirocyclic core, combined with its versatile functional groups, provides a robust platform for the design and synthesis of novel therapeutic agents. The synthetic route is straightforward, and the potential for diverse derivatization makes it a valuable tool for researchers and drug development professionals seeking to explore new frontiers in chemical biology.

References

  • PubChemLite. Tert-butyl n-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate. Available from: [Link].

  • Chemspace. Tert-butyl N-[(1S,3S)-3-hydroxy-1-(hydroxymethyl)spiro[3.3]heptan-1-yl]carbamate - C13H23NO4 | CSSB03437852971. Available from: [Link].

  • Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE. Available from: [Link].

  • PubChem. tert-butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate. Available from: [Link].

  • Supporting Information. Characterization Data of Products. Available from: [Link].

  • PubChemLite. Tert-butyl n-{3-oxospiro[3.3]heptan-1-yl}carbamate. Available from: [Link].

  • EPA. tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate Properties. Available from: [Link].

  • ResearchGate. Applications of spiro[3.3]heptane scaffolds to medchem purposes. Available from: [Link].

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available from: [Link].

  • Chemspace. Tert-butyl N-(3-{1-cyano-3-methoxyspiro[3.3]heptan-1-yl}-3-hydroxyspiro[3.3]heptan-1-yl)carbamate - C21H32N2O4 | CSMB02258152816. Available from: [Link].

  • Chemspace. Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)spiro[3.3]heptan-1-yl]carbamate - C13H23NO4 | CSSB02125901906. Available from: [Link].

  • Chemspace. Tert-butyl N-[(1S,3R)-3-hydroxy-1-(hydroxymethyl)spiro[3.3]heptan-1-yl]carbamate - C13H23NO4 | CSSB03437852989. Available from: [Link].

  • ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Available from: [Link].

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link].

  • PMC. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Available from: [Link].

  • F. P. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link].

  • PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link].

  • Scribd. Spiro[3.3]heptane as Benzene Bioisostere | PDF | Amine | Chemical Reactions. Available from: [Link].

  • KOLAB. tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate. Available from: [Link].

  • NextSDS. tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate. Available from: [Link].

  • ProPublica. University Of Maryland Medical System Corporation - Full Filing - Nonprofit Explorer. Available from: [Link].

  • Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • ProPublica. University Of Maryland Medical System Corporation - Nonprofit Explorer. Available from: [Link].

  • ProPublica. University Of Maryland Medical System Corporation - Full Filing - Nonprofit Explorer. Available from: [Link].

  • ProPublica. University Of Maryland Medical System Corporation - Full Filing - Nonprofit Explorer. Available from: [Link].

  • ProPublica. University Of Maryland Medical System Corporation - Full Filing - Nonprofit Explorer. Available from: [Link].

Sources

Exploratory

3-Hydroxyspiro[3.3]heptane Derivatives as Metabolic Bioisosteres in Modern Drug Discovery: A Technical Guide

The "Escape from Flatland" Imperative In contemporary medicinal chemistry, the over-reliance on planar, aromatic rings (such as benzene and phenol) has been recognized as a primary driver of clinical attrition due to poo...

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Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Imperative

In contemporary medicinal chemistry, the over-reliance on planar, aromatic rings (such as benzene and phenol) has been recognized as a primary driver of clinical attrition due to poor physicochemical properties, off-target promiscuity, and high susceptibility to oxidative metabolism. The industry-wide mandate to "escape from flatland" has catalyzed the exploration of three-dimensional (3D), sp³-rich saturated scaffolds[1].

Among these, the spiro[3.3]heptane framework has emerged as a highly privileged structural motif[2]. When functionalized with a hydroxyl group, 3-hydroxyspiro[3.3]heptane serves as an exceptional non-classical bioisostere for phenol, substituted cyclohexanols, and piperidines. This guide details the mechanistic rationale, synthetic protocols, and metabolic validation workflows required to successfully integrate this scaffold into drug discovery pipelines.

Mechanistic Causality: The 3-Hydroxyspiro[3.3]heptane Advantage

As a Senior Application Scientist, I emphasize to my teams that scaffold hopping is not merely a geometric exercise; it is a thermodynamic and pharmacokinetic recalibration. The substitution of a planar aromatic ring with a 3-hydroxyspiro[3.3]heptane derivative achieves three critical objectives:

  • Metabolic Shielding via Bond Strain: Aromatic rings are highly susceptible to Cytochrome P450 (CYP450)-mediated epoxidation and hydroxylation. In contrast, the highly strained four-membered rings of the spiro[3.3]heptane core possess C-H bonds with unusually high s-character. This increases the bond dissociation energy, making hydrogen abstraction by CYP450 enzymes thermodynamically unfavorable, thereby enhancing intrinsic metabolic stability[3].

  • Vectorization and Entropic Optimization: The rigid spirocyclic core locks the spatial arrangement of substituents. This pre-organization reduces the entropic penalty typically incurred when flexible molecules bind to a target protein, often resulting in enhanced binding affinity and target selectivity[1].

  • Physicochemical Tuning: The introduction of the hydroxyl group provides a highly directional hydrogen-bond donor/acceptor. Combined with the sp3-rich nature of the spiro core, this significantly lowers lipophilicity (LogD) and disrupts crystal lattice packing energy, leading to a profound increase in aqueous solubility compared to flat aromatic counterparts[4].

BioisostereLogic Phenol Phenol / Benzene Core (Planar, High LogP) Spiro Spiro[3.3]heptane Scaffold (3D, sp3-rich) Phenol->Spiro Scaffold Hopping Metabolism CYP450 Oxidative Metabolism Phenol->Metabolism Susceptible Hydroxyspiro 3-Hydroxyspiro[3.3]heptane (Polar Bioisostere) Spiro->Hydroxyspiro Functionalization Stability Enhanced Metabolic Stability Hydroxyspiro->Stability Steric Shielding & Strain Solubility Improved Aqueous Solubility Hydroxyspiro->Solubility H-Bonding (-OH)

Logical flow of bioisosteric replacement and resulting physicochemical benefits.

Physicochemical Profiling

To illustrate the impact of this bioisosteric replacement, the following table synthesizes representative quantitative data comparing a standard meta-substituted benzene core (e.g., as seen in early Sonidegib analogs) with its spiro[3.3]heptane counterpart[4], extrapolated to highlight the specific effects of hydroxyl functionalization.

ParameterPlanar Phenol/Benzene Core3-Hydroxyspiro[3.3]heptane DerivativeMechanistic Driver
Fraction sp³ (Fsp³) 0.10 - 0.20> 0.80Replacement of sp² carbons with sp³ hybridized carbons.
Lipophilicity (LogD at pH 7.4) ~ 3.5 - 4.2~ 1.8 - 2.5Disruption of planarity and introduction of the polar -OH group.
Kinetic Solubility (PBS, µM) < 10 µM> 150 µMLowered LogD and reduced crystal lattice stacking interactions.
Intrinsic Clearance (CLint, µL/min/mg) ~ 45.0 (High clearance)< 15.0 (Low clearance)High C-H bond dissociation energy resisting CYP450 oxidation.

Synthetic Methodology: Accessing the Scaffold

The synthesis of 3-hydroxyspiro[3.3]heptane derivatives typically relies on the reduction of a pre-formed spiro[3.3]heptan-3-one core. The protocol below outlines a self-validating system for the diastereoselective reduction of a substituted spiro[3.3]heptan-3-one to yield the desired alcohol[2].

Objective: Chemoselective reduction of spiro[3.3]heptan-3-one to 3-hydroxyspiro[3.3]heptane.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of the substituted spiro[3.3]heptan-3-one in anhydrous Methanol (MeOH) at 0 °C under an inert Argon atmosphere. Causality: Methanol serves as a protic solvent that stabilizes the transition state during hydride transfer, while 0 °C minimizes over-reduction or ring-opening side reactions.

  • Hydride Addition: Slowly add 1.2 equivalents of Sodium Borohydride (NaBH₄) in small portions over 15 minutes. Causality: NaBH₄ is chosen over stronger reducing agents (like LiAlH₄) to ensure chemoselectivity, preventing the reduction of other potential functional groups (e.g., amides or esters) present on the scaffold.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor completion via TLC or LC-MS.

  • Quenching: Once complete, quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Causality: The mild acid neutralizes excess borohydride and breaks down the boron-alkoxy complexes without causing acid-catalyzed dehydration of the newly formed alcohol.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 3-hydroxyspiro[3.3]heptane derivative.

Experimental Workflow: Validating Metabolic Stability

To empirically validate the "metabolic shielding" hypothesis, drug candidates must undergo an in vitro Intrinsic Clearance (CLint) assay using Human Liver Microsomes (HLM)[4].

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the 3-hydroxyspiro[3.3]heptane test compound to achieve a final concentration of 1 µM. Causality: A low concentration (1 µM) ensures the substrate concentration is well below the Michaelis constant (Km), allowing for first-order kinetic calculations of intrinsic clearance.

  • Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding a 1 mM NADPH regenerating system. Causality: CYP450 enzymes are monooxygenases that strictly require the transfer of electrons from NADPH to catalyze the oxidation of the substrate.

  • Time-Course Quenching: At specific time points (t = 0, 5, 10, 20, 40 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures and precipitates the microsomal proteins, completely halting enzymatic activity and providing an accurate snapshot of the remaining parent compound.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining over time, from which the half-life (t1/2) and CLint are derived.

HLMWorkflow Prep Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) HLM Add Human Liver Microsomes (0.5 mg/mL protein) Prep->HLM Incubate Pre-incubate at 37°C (5 minutes) HLM->Incubate NADPH Initiate Reaction with NADPH Regenerating System Incubate->NADPH Quench Quench with Cold Acetonitrile at t=0, 5, 10, 20, 40 min NADPH->Quench LCMS Centrifuge & Analyze via LC-MS/MS Quench->LCMS

Step-by-step workflow for evaluating metabolic stability via HLM assay.

Conclusion

The integration of 3-hydroxyspiro[3.3]heptane derivatives represents a sophisticated strategy in modern drug design. By leveraging the inherent bond strain and rigid 3D architecture of the spirocyclic core, medicinal chemists can systematically engineer out the metabolic liabilities associated with planar aromatics. When executed with rigorous synthetic and analytical protocols, this bioisosteric replacement not only rescues failing chemotypes but actively expands the patentable intellectual property space for next-generation therapeutics.

References

  • Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib mykhailiukchem.org[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes RSC Publishing[Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes ResearchGate[Link]

Sources

Foundational

Escaping Flatland: Conformational Analysis and 3D Geometry of Spiro[3.3]heptane Ring Systems

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the contemporary landscape of medicinal chemistry, the strategic drive to "esca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the contemporary landscape of medicinal chemistry, the strategic drive to "escape from flatland"—transitioning from planar, aromatic systems to three-dimensional (3D), sp³-rich scaffolds—has revolutionized drug design. Among the emerging saturated bioisosteres, the spiro[3.3]heptane framework stands out as a highly versatile, conformationally restricted scaffold. This whitepaper provides an in-depth technical analysis of the 3D geometry, ring puckering dynamics, and bioisosteric utility of spiro[3.3]heptane. By understanding the causality behind its conformational behavior and employing self-validating experimental protocols, drug development professionals can strategically leverage this scaffold to access novel chemical space and optimize pharmacokinetic profiles.

The Geometric Imperative: Escaping Flatland

For decades, the benzene ring and the piperidine heterocycle have served as "privileged scaffolds" in drug discovery due to their synthetic tractability and predictable pharmacokinetics. However, over-reliance on planar aromatic rings often leads to suboptimal physicochemical properties, including poor aqueous solubility and high promiscuity (off-target toxicity).

To mitigate these issues, medicinal chemists have increasingly adopted saturated 3D scaffolds. The spiro[3.3]heptane system, characterized by two cyclobutane rings sharing a single quaternary spiro carbon (C4), offers a unique spatial arrangement of substituents. This rigid architecture increases the fraction of sp³-hybridized carbons ( Fsp3​ ), which is statistically correlated with higher clinical success rates, while acting as a saturated bioisostere for both phenyl and piperidine rings 1[1].

Conformational Dynamics: Strain, Puckering, and Exit Vectors

The 3D geometry of spiro[3.3]heptane is dictated by the delicate balance between angle strain and torsional strain.

The Causality of Ring Puckering

If the cyclobutane rings in spiro[3.3]heptane were perfectly planar, the adjacent C-H bonds would be completely eclipsed, generating immense torsional strain. To relieve this eclipsing interaction, the cyclobutane rings inherently "pucker" into a butterfly-like conformation. While puckering slightly increases the internal angle strain (deviating further from the ideal 109.5° tetrahedral angle), it drastically reduces torsional strain, resulting in a net lower energy state.

X-ray crystallographic data of protein-bound spiro[3.3]heptane fragments (such as those bound to the SARS-CoV-2 3C-like protease) have empirically validated this phenomenon, revealing distinct puckering angles of 18° and 28° 2[2].

G A Cyclobutane Eclipsing (High Torsional Strain) B Ring Puckering (18°-28° Angle) A->B Strain Relief C Dynamic Orthogonal Geometry B->C Spiro Linkage D Non-Collinear Exit Vectors C->D Vector Shift E Versatile Bioisosterism (Mimics meta/para-Benzene) D->E Target Binding

Caption: Causality between cyclobutane torsional strain, ring puckering, and bioisosteric utility.

Non-Collinear Exit Vectors

Unlike bicyclo[1.1.1]pentane (BCP), which features strictly collinear exit vectors to mimic para-substituted benzenes, the puckering and orthogonal spiro-linkage of spiro[3.3]heptane result in non-collinear exit vectors . This geometric nuance is a profound advantage: depending on the stereoisomer and the specific puckered state, spiro[3.3]heptane can effectively mimic mono-, meta-, and para-substituted benzene rings in bioactive compounds 3[3]. Furthermore, specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes act as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes4[4].

Self-Validating Experimental Protocol: 2D NMR Conformational Mapping

To empirically validate the 3D geometry of synthesized spiro[3.3]heptane derivatives in solution, researchers must employ rigorous, self-validating analytical techniques.

Protocol: Solution-State Conformational Mapping via 2D ROESY NMR

Rationale for ROESY over NOESY: Standard NOESY experiments rely on the nuclear Overhauser effect (NOE), which can cross zero for mid-sized molecules (500–1000 Da) or rigid scaffolds tumbling at intermediate rates ( ωτc​≈1.12 ). A zero-crossing results in missing cross-peaks, which could be falsely interpreted as a lack of spatial proximity. ROESY utilizes a spin-lock field to ensure positive cross-peaks for all correlation times, creating a self-validating dataset where the absence of a peak definitively proves spatial distance rather than an artifact of tumbling dynamics.

  • Step 1: Sample Preparation. Dissolve 10–15 mg of the spiro[3.3]heptane analog in 600 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solution is free of paramagnetic impurities (e.g., trace metals) which accelerate relaxation and quench ROE signals.

  • Step 2: 1D Baseline Acquisition. Acquire standard ¹H and ¹³C spectra. The quaternary spiro carbon (C4) will appear distinctively shifted in the ¹³C spectrum due to inherent ring strain.

  • Step 3: Connectivity Mapping (HSQC/HMBC). Perform ¹H-¹³C HSQC to assign direct C-H correlations. Follow with HMBC to map long-range connectivities across the quaternary spiro carbon, definitively linking the two orthogonal cyclobutane rings.

  • Step 4: ROESY Acquisition. Execute a 2D ¹H-¹H ROESY experiment with a mixing time of 200–300 ms. Apply a continuous-wave spin-lock field (typically 2–3 kHz) to prevent zero-crossing artifacts.

  • Step 5: Distance Geometry Calculation. Integrate the volume of the ROESY cross-peaks. Because ROE intensity is proportional to r−6 , use a known reference distance (e.g., geminal protons on the cyclobutane ring) to calibrate and calculate the internuclear distances across the spiro scaffold. Compare these empirical distances against DFT-calculated puckered models to confirm the exact conformational state.

G N1 Spiro[3.3]heptane Synthesis N2 2D ROESY NMR (Solution State) N1->N2 N3 X-Ray Crystallography (Solid State) N1->N3 N4 DFT Conformational Mapping N2->N4 Inter-proton distances N3->N4 Puckering angles N5 3D Vector Alignment N4->N5 Validate geometry N6 In vitro ADME Profiling N5->N6 Confirmed 3D Match

Caption: Self-validating workflow for spiro[3.3]heptane 3D geometric analysis and ADME profiling.

Physicochemical Profiling: ADME Consequences

Replacing a flat aromatic ring with a spiro[3.3]heptane core fundamentally alters the physicochemical profile of a drug candidate. Successful incorporations into FDA-approved drugs like Sonidegib (meta-benzene replacement), Vorinostat (phenyl replacement), and Benzocaine (para-benzene replacement) have yielded patent-free saturated analogs with highly conserved biological activity 5[5].

However, the causality of metabolic clearance must be carefully managed. While the spiro[3.3]heptane scaffold generally improves solubility, the exposed sp³ C-H bonds on the puckered cyclobutane rings can become prime targets for Cytochrome P450-mediated oxidation. As shown in the comparative data for Sonidegib analogs, the specific 3D geometry (cis vs. trans) directly dictates metabolic vulnerability 3[3].

Quantitative Data: Benzene vs. Spiro[3.3]heptane ADME Comparison
Pharmacokinetic ParameterSonidegib (meta-Benzene Core)trans-Spiro[3.3]heptane Analogcis-Spiro[3.3]heptane Analog
3D Geometry PlanarPuckered, Non-collinearPuckered, Non-collinear
Intrinsic Clearance (CLint) 18 µL/min/mg36 µL/min/mg156 µL/min/mg
Metabolic Half-life (t1/2) 93 min47 min11 min
Lipophilicity (LogD) ≥ 3.5≥ 3.5≥ 3.5

Data indicates that while lipophilicity remains stable, the cis-isomer suffers a dramatic reduction in metabolic stability in human liver microsomes due to the specific spatial presentation of its C-H bonds to metabolic enzymes[3].

Conclusion

The spiro[3.3]heptane ring system is a masterclass in applied 3D geometry for drug design. By understanding the causality between torsional strain and ring puckering, medicinal chemists can exploit its non-collinear exit vectors to mimic various substituted benzenes. When coupled with rigorous, self-validating conformational mapping protocols like 2D ROESY NMR, the spiro[3.3]heptane scaffold provides a highly effective, structurally validated vector to escape flatland and generate novel, biologically active chemical entities.

References

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL:[Link]

  • Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Source: Chemical Reviews (ACS) URL:[Link]

Sources

Exploratory

Exact Mass and Molecular Weight Calculation for tert-butyl N-{3-hydroxyspiroheptan-1-yl}carbamate: A Technical Guide for Structural Validation

Exact Mass and Molecular Weight Calculation for tert-butyl N-{3-hydroxyspiro[1]heptan-1-yl}carbamate: A Technical Guide for Structural Validation Executive Summary In modern drug discovery, the transition from flat, two-...

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Author: BenchChem Technical Support Team. Date: March 2026

Exact Mass and Molecular Weight Calculation for tert-butyl N-{3-hydroxyspiro[1]heptan-1-yl}carbamate: A Technical Guide for Structural Validation

Executive Summary

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a critical strategy for improving target specificity and metabolic stability. Spirocyclic scaffolds, particularly spiro[1]heptanes, have gained immense traction as bioisosteres because they allow drug candidates to "escape from flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³)[2].

tert-butyl N-{3-hydroxyspiro[1]heptan-1-yl}carbamate is a highly valuable synthetic intermediate in this paradigm. It features a rigid spirocyclic core, a functionalizable hydroxyl group, and a protected amine. For analytical chemists and drug development professionals, accurately calculating and validating the exact mass of this compound is the foundational step for downstream High-Resolution Mass Spectrometry (HRMS) workflows, pharmacokinetic profiling, and structural elucidation.

Structural Elucidation and Chemical Composition

To derive the precise mass metrics of tert-butyl N-{3-hydroxyspiro[1]heptan-1-yl}carbamate, we must first deconstruct its molecular architecture into its constituent chemical formula:

  • The Spirocyclic Core: A spiro[1]heptane system consists of two cyclobutane rings sharing a single quaternary carbon. The unsubstituted parent alkane is C7​H12​ . Because it is substituted at positions 1 and 3, the core contributes C7​H10​ to the formula.

  • The Hydroxyl Substituent: An −OH group at position 3 contributes O1​H1​ .

  • The Carbamate Substituent: The tert-butyloxycarbonyl (Boc) protected amine ( −NH−Boc ) at position 1 contributes C5​H10​N1​O2​ .

Summing these components yields the empirical molecular formula: C12​H21​NO3​ .

Quantitative Mass Calculations

In mass spectrometry and synthetic chemistry, it is critical to distinguish between Exact Mass (monoisotopic mass used for HRMS) and Molecular Weight (average mass used for stoichiometric weighing).

  • Exact Mass is calculated using the mass of the most abundant isotope of each element (e.g., 12C , 1H ).

  • Molecular Weight is calculated using the standard atomic weights, which account for the natural terrestrial isotopic distribution (e.g., the presence of 13C ).

Table 1: Isotopic Masses and Standard Atomic Weights | Element | Most Abundant Isotope | Monoisotopic Mass (Da) | Standard Atomic Weight ( g/mol ) | | :--- | :--- | :--- | :--- | | Carbon (C) | 12C | 12.000000 | 12.011 | | Hydrogen (H) | 1H | 1.007825 | 1.008 | | Nitrogen (N) | 14N | 14.003074 | 14.007 | | Oxygen (O) | 16O | 15.994915 | 15.999 |

Table 2: Calculation for C12​H21​NO3​

Element Count Exact Mass Contribution (Da) Molecular Weight Contribution ( g/mol )
C 12 144.000000 144.132
H 21 21.164325 21.168
N 1 14.003074 14.007
O 3 47.984745 47.997

| Total | | 227.152144 | 227.304 |

The calculated exact mass of 227.152144 Da is consistent with high-resolution computational databases for this formula[3][4].

High-Resolution Mass Spectrometry (HRMS) Protocol

To experimentally validate the structural integrity of this intermediate, a self-validating LC-ESI-HRMS protocol must be employed. The methodology relies on soft ionization to preserve the parent ion while inducing predictable, diagnostic fragmentation.

Step-by-Step Analytical Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Run a 5-minute linear gradient from 5% B to 95% B to elute the moderately polar spirocycle.

  • Ionization (ESI+): Operate the Electrospray Ionization (ESI) source in positive ion mode. The acidic mobile phase (formic acid) acts as a proton donor, ensuring high ionization efficiency. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Mass Detection: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument continuously using a standard lock mass (e.g., Leucine Enkephalin) to ensure mass accuracy within <5 ppm.

  • Data Processing: Extract the ion chromatogram (EIC) for the theoretical [M+H]+ ion at m/z 228.1594 (calculated as Neutral Mass + Mass of Proton: 227.152144+1.007276 ).

LC_HRMS_Workflow A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation) B->C D HRMS Detection (TOF / Orbitrap) C->D E Data Analysis (m/z 228.1594) D->E

Fig 1. Step-by-step LC-HRMS analytical workflow for exact mass validation.

Mechanistic Insights: Gas-Phase Fragmentation

A robust analytical workflow does not merely rely on the parent ion; it requires an understanding of the causality behind gas-phase fragmentation. tert-Butyl carbamates exhibit highly predictable, self-validating fragmentation pathways under ESI+ conditions.

The Causality of Boc Cleavage

In positive ion mode, the most basic site of the molecule is the carbonyl oxygen of the carbamate group. Protonation at this site creates a highly stabilized oxonium-type intermediate. The bulky tert-butyl group is sterically hindered and electronically primed for elimination. The C−O bond heterolytically cleaves to form a relatively stable tert-butyl cation, which rapidly loses a proton to become neutral isobutylene gas ( C4​H8​ , 56.0626 Da).

This initial cleavage leaves behind a carbamic acid intermediate ( [M−C4​H8​+H]+ at m/z 172.0968). Carbamic acids are inherently unstable and spontaneously undergo decarboxylation, expelling carbon dioxide ( CO2​ , 43.9898 Da) to yield the free primary amine ( [M−C5​H8​O2​+H]+ at m/z 128.1070). Observing this specific 56 Da and subsequent 44 Da neutral loss is the definitive structural confirmation of a Boc-protected amine.

Fragmentation_Pathway M [M+H]+ m/z 228.1594 (Protonated Precursor) F1 [M - C4H8 + H]+ m/z 172.0968 (Carbamic Acid Intermediate) M->F1 Loss of Isobutylene (-56.0626 Da) F2 [M - C5H8O2 + H]+ m/z 128.1070 (Free Amine Product) M->F2 Direct In-Source Cleavage (-100.0524 Da) F3 [M+Na]+ m/z 250.1414 (Sodium Adduct) M->F3 Na+ Substitution F1->F2 Decarboxylation (-43.9898 Da)

Fig 2. Gas-phase ESI+ fragmentation pathway of the Boc-protected spirocycle.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (2025). tert-Butyl 3-hydroxy-8-azabicyclo(3.2.1)octane-8-carboxylate | C12H21NO3 | CID 21187725.
  • Angene Chemical. (2025). tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (C12H21NO3 Exact Mass Reference).

Sources

Foundational

Escaping Flatland: A Technical Whitepaper on Spirocyclic Amine Building Blocks in Medicinal Chemistry

Executive Overview: The Paradigm Shift in Scaffold Design For decades, medicinal chemistry has relied heavily on flat, sp2-hybridized aromatic and heteroaromatic rings. Driven by the robustness of transition-metal cross-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Paradigm Shift in Scaffold Design

For decades, medicinal chemistry has relied heavily on flat, sp2-hybridized aromatic and heteroaromatic rings. Driven by the robustness of transition-metal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), these planar scaffolds populated screening libraries but frequently led to late-stage clinical attrition due to poor aqueous solubility, high lipophilicity, and promiscuous off-target binding.

The introduction of the "Escape from Flatland" paradigm by fundamentally shifted scaffold design. By increasing the fraction of sp3-hybridized carbons (Fsp3), researchers can synthesize conformationally restricted, three-dimensional architectures. Among these, spirocyclic amines (azaspirocycles) have emerged as privileged bioisosteres for traditional flat amines like piperazine, morpholine, and piperidine. As a Senior Application Scientist, I have observed firsthand how replacing a planar amine with a spirocyclic counterpart can rescue a failing lead series by simultaneously optimizing its physicochemical profile and target vectorization.

Mechanistic Rationale: Why Spirocyclic Amines?

The incorporation of a spirocyclic amine is not merely a structural novelty; it is a calculated physicochemical intervention based on strict molecular causality .

  • Reduced hERG Liability: The hERG potassium channel pore is notorious for trapping lipophilic, basic amines via planar π -stacking and hydrophobic interactions. Spirocycles introduce cylindrical steric bulk that physically disrupts this planar stacking. Consequently, the binding entropy required for the molecule to fit into the hERG pore becomes highly unfavorable.

  • Modulation of Basicity (pKa): Strained spirocyclic systems, such as azaspiro[3.3]heptanes, exhibit significantly lower pKa values than their unstrained counterparts. The geometric constraint of the four-membered ring increases the s-character of the nitrogen lone pair, holding the electrons closer to the nucleus and reducing basicity. When an electronegative heteroatom is added (e.g., oxygen in oxa-azaspirocycles), strong inductive electron withdrawal across the spiro-center further depresses the pKa, improving passive membrane permeability.

  • Vectorization and Pre-organization: Unlike flexible aliphatic chains or rapidly flipping chair conformations (e.g., morpholine), spirocycles lock the exit vectors of their substituents into a rigid 3D orientation. This pre-organization pays the entropic penalty of binding before the drug encounters the target receptor, dramatically increasing binding affinity.

EscapeFlatland Flat Flat Aromatic Scaffolds (e.g., Piperazine) Spiro Spirocyclic Amines (High Fsp3) Flat->Spiro Bioisosteric Replacement Prop1 Increased 3D Character (Rigid Vectorization) Spiro->Prop1 Prop2 Lowered LogP & Higher Solubility Spiro->Prop2 Prop3 Reduced Off-Target (hERG) Liability Spiro->Prop3 Outcome Improved Clinical Success Rates Prop1->Outcome Prop2->Outcome Prop3->Outcome

Logical relationship between spirocyclic bioisosteric replacement and clinical success.

Physicochemical Profiling: Flat vs. 3D Scaffolds

To quantify the impact of these structural changes, we must compare the physicochemical properties of traditional flat amines against their spirocyclic bioisosteres. The data summarized below demonstrates the superior profile of spiro[3.3]heptane derivatives .

ScaffoldBioisostere MatchpKa (Secondary Amine)LogP (Calculated)3D Character (Fsp3)
Piperazine N/A9.8-1.20.0 (Planar/Chair)
2,6-Diazaspiro[3.3]heptane Piperazine8.0 / 4.5-1.81.0 (Spirocyclic)
Morpholine N/A8.4-0.90.0 (Planar/Chair)
2-Oxa-6-azaspiro[3.3]heptane Morpholine6.2-1.41.0 (Spirocyclic)

Table 1: Comparative physicochemical properties illustrating the reduction in LogP and pKa upon transition to spirocyclic frameworks.

Synthetic Methodologies & Self-Validating Protocols

The historical bottleneck in utilizing spirocyclic amines was synthetic accessibility. Today, robust protocols exist to build these strained systems from inexpensive precursors . Below is a field-proven, highly scalable methodology for synthesizing 2-oxa-6-azaspiro[3.3]heptane (a morpholine bioisostere).

Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Objective: Construct a highly strained oxa-azaspirocycle from tribromopentaerythritol using a double-alkylation strategy.

Causality & Design Rationale: We utilize p-toluenesulfonamide ( TsNH2​ ) rather than ammonia or primary alkyl amines. Why? Primary amines are excessively nucleophilic and lead to uncontrollable over-alkylation and polymerization when reacted with poly-brominated substrates. The tosyl group reduces the nitrogen's nucleophilicity to prevent polymerization, while simultaneously increasing its acidity (N-H pKa ~10). This allows aqueous KOH to easily deprotonate the nitrogen, driving the thermodynamically challenging 4-membered ring cyclization forward via an intramolecular SN​2 mechanism.

Step 1: Cyclization to 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • Suspend tribromopentaerythritol (1.0 eq) and p-toluenesulfonamide (1.0 eq) in a 1:1 mixture of Ethanol and aqueous KOH (3.0 eq).

  • Reflux the mixture vigorously for 16 hours. Causality: The elevated temperature is strictly required to overcome the high steric hindrance and ring strain ( ∼26 kcal/mol) associated with forming the spiro[3.3] core.

  • Self-Validation Checkpoint: Extract an aliquot and monitor via TLC (Hexane/EtOAc 7:3). The starting tribromide is UV-inactive, whereas the tosylated product shows strong UV absorbance. To definitively validate the architecture, run a 1H NMR of the crude. The system is self-validating: you must observe a highly symmetric AB quartet ( δ∼4.6 ppm) corresponding to the isolated oxetane protons. If this quartet is absent, cyclization has failed.

Step 2: Deprotection to the Free Amine 4. Dissolve the intermediate in anhydrous Methanol and add Magnesium turnings (5.0 eq). Sonicate at room temperature for 4 hours. 5. Causality: We specifically select Mg/MeOH over classical dissolving metal reduction ( Na/NH3​ ). Liquid ammonia requires specialized cryogenic equipment and often leads to over-reduction or catastrophic ring-opening of the strained oxetane. Mg/MeOH provides a mild, single-electron transfer (SET) mechanism that selectively cleaves the N-S bond without destroying the spirocycle. 6. Self-Validation Checkpoint: Monitor the disappearance of the tosyl aromatic protons ( δ∼7.8 ppm) via 1H NMR. Finally, titrate the resulting free amine. A measured pKa of ∼6.2 confirms the intact 2-oxa-6-azaspiro[3.3]heptane, distinguishing it from any ring-opened, highly basic aliphatic amine byproducts (which would exhibit a pKa >9.0 ).

SynthWorkflow Start Tribromopentaerythritol (Starting Material) Step1 Cyclization (TsNH2, KOH, Reflux) Start->Step1 Inter 6-Tosyl-2-oxa-6-aza- spiro[3.3]heptane Step1->Inter Val1 Validation: TLC & 1H NMR (AB quartet) Inter->Val1 Step2 Deprotection (Mg, MeOH, Sonication) Inter->Step2 Prod 2-Oxa-6-azaspiro [3.3]heptane Step2->Prod Val2 Validation: LC-MS & Amine Titration Prod->Val2

Step-by-step experimental workflow for the synthesis of 2-oxa-6-azaspiro[3.3]heptane.

Case Studies in Lead Optimization

The integration of spirocyclic amines has rescued several high-profile drug discovery programs. A notable recent example involves the optimization of Ciprofloxacin congeners . The standard piperazine moiety in Ciprofloxacin, while effective for Gram-negative penetration, is highly susceptible to efflux pumps and metabolic degradation.

By replacing the flat piperazine with an 8-oxa-2-azaspiro[4.5]decane periphery, researchers achieved two critical outcomes:

  • Metabolic Shielding: The spiro-fusion sterically shielded the secondary amine from rapid oxidative metabolism by Cytochrome P450 enzymes.

  • Efflux Evasion: The increased 3D bulk disrupted the recognition geometries required by bacterial efflux pumps, restoring potency against resistant ESKAPE pathogens.

Conclusion

Spirocyclic amines represent a masterclass in applied physical organic chemistry. By understanding the causality between 3D structural constraints and macroscopic properties (LogP, pKa, hERG binding), drug development professionals can systematically engineer superior clinical candidates. The synthetic barriers that once limited their use have been dismantled by robust, self-validating methodologies, making azaspirocycles an indispensable tool in the modern medicinal chemist's arsenal.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. URL: [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322. URL: [Link]

  • Mulani, S., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. International Journal of Molecular Sciences, 24(2), 954. URL: [Link]

  • Kölle, P., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 16(10), 2049-2056. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Derivatization Techniques for tert-Butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate in SAR Studies

Mechanistic Rationale: The Spirocyclic Advantage The contemporary drive to "escape from flatland"—moving away from planar, aromatic systems—has positioned spirocyclic scaffolds as critical structural motifs in modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Spirocyclic Advantage

The contemporary drive to "escape from flatland"—moving away from planar, aromatic systems—has positioned spirocyclic scaffolds as critical structural motifs in modern drug discovery[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), medicinal chemists can drastically improve aqueous solubility, reduce off-target promiscuity, and modulate metabolic stability. The spiro[3.3]heptane core, in particular, has emerged as a highly versatile, non-coplanar saturated bioisostere capable of mimicking the spatial orientation of meta- and para-substituted benzene rings, as well as piperidines[2][3].

tert-Butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate[4] serves as a premium bifunctional building block for Structure-Activity Relationship (SAR) campaigns. It offers two orthogonal vectors for diversification:

  • The C3-Hydroxyl (-OH): Amenable to direct alkylation, Mitsunobu inversion, or oxidation to a spirocyclic ketone for subsequent reductive amination.

  • The C1-Carbamate (-NHBoc): A protected primary amine that, upon acidic deprotection, serves as a nucleophilic handle for amide couplings, sulfonylation, or Buchwald-Hartwig cross-couplings.

Physicochemical Impact of Spiro[3.3]heptane Incorporation

Replacing a planar aromatic ring with a spiro[3.3]heptane core fundamentally alters a molecule's physicochemical profile. The table below summarizes the quantitative shifts typically observed during such bioisosteric replacements[5].

PropertyPlanar Arene (e.g., Benzene)Spiro[3.3]heptane BioisostereMechanistic Consequence
Fsp3 Fraction Low (0.0 - 0.2)High (>0.8)Enhanced 3D complexity; reduced crystallization energy leading to improved solubility.
Lipophilicity (LogP) HigherLower (typically Δ -0.5 to -1.0)Reduced non-specific protein binding; improved aqueous solubility.
Exit Vector Angle 180° (para), 120° (meta)Non-collinear, tunableAccess to novel binding pockets; disruption of flat π -stacking networks.
Metabolic Stability (CLint) Variable (CYP oxidation)Variable (Often higher clearance)Shift from aromatic oxidation to aliphatic hydroxylation; requires steric tuning to optimize half-life[5].

Orthogonal Derivatization Strategy

To maximize the SAR output from tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, a divergent synthetic workflow is employed. By selectively addressing the C3 and C1 positions in a controlled sequence, chemists can generate a vast matrix of analogs.

SAR_Workflow A tert-Butyl N-{3-hydroxy spiro[3.3]heptan-1-yl}carbamate B Vector 1: C3-OH Functionalization (Oxidation / Alkylation) A->B Step 1 C Vector 2: C1-NHBoc Deprotection (Acidic Cleavage) A->C Step 1 (Alt) D C3-Ketone Intermediate (Dess-Martin Periodinane) B->D E C1-Primary Amine (HCl or TFA salt) C->E F Reductive Amination (Introduce R1) D->F G Amide/Urea Coupling (Introduce R2) E->G H Bifunctional SAR Library (Optimized Bioisosteres) F->H G->H

Orthogonal derivatization workflow for spiro[3.3]heptane SAR library generation.

Experimental Protocols: Self-Validating Systems

Expertise Insight: The order of operations is critical. If both vectors require modification, it is highly advised to functionalize the C3-hydroxyl before removing the C1-Boc group. The Boc group is robust against most basic alkylations and mild oxidations, whereas a free primary amine at C1 would interfere with C3-targeted electrophiles.

Protocol A: C3-Oxidation and Subsequent Reductive Amination

This protocol converts the C3-OH into a ketone, providing an electrophilic center to introduce diverse amines, thereby exploring the solvent-exposed regions of the target binding site.

Step 1: Oxidation to tert-Butyl N-(3-oxospiro[3.3]heptan-1-yl)carbamate Causality: Dess-Martin Periodinane (DMP) is selected over Swern or Jones oxidation to prevent acidic deprotection of the Boc group and to avoid the generation of volatile, foul-smelling sulfur byproducts.

  • Dissolve tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.2 eq, 1.2 mmol) portion-wise over 5 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor via TLC using a Ninhydrin stain. The resulting ketone will not stain, whereas any unreacted starting material will show a faint spot (both are UV inactive).

  • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ (10 mL). Stir vigorously for 15 minutes until the organic layer is clear.

  • Extract with DCM (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the spirocyclic ketone.

Step 2: Reductive Amination Causality: Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because it is mild enough to avoid reducing the ketone directly back to an alcohol prior to imine formation.

  • Dissolve the spirocyclic ketone (1.0 eq, 0.5 mmol) and the desired secondary amine (1.1 eq, 0.55 mmol) in 1,2-dichloroethane (DCE, 5 mL).

  • Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Add STAB (1.5 eq, 0.75 mmol) in one portion. Stir for 12 hours at room temperature.

  • Quench with saturated aqueous NaHCO3​ (5 mL), extract with EtOAc, dry, and concentrate.

Protocol B: C1-Boc Deprotection and Amide Coupling

Once the C3 position is functionalized, the C1-amine is unmasked to probe hydrogen-bonding interactions in the target's hinge region or active site.

Step 1: Boc Deprotection Causality: 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because the resulting hydrochloride salt is often a crystalline solid that is easier to handle and avoids the formation of trifluoroacetamide byproducts in downstream couplings.

  • Dissolve the C3-functionalized tert-butyl N-(spiro[3.3]heptan-1-yl)carbamate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Self-Validation: Monitor by LC-MS for the complete disappearance of the Boc-protected mass ( [M+H]+→[M−Boc+H]+ ).

  • Concentrate under reduced pressure. Triturate the residue with diethyl ether to precipitate the spiro[3.3]heptan-1-amine hydrochloride salt. Filter and dry under high vacuum.

Step 2: Amide Coupling

  • Dissolve the amine hydrochloride salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt and activate the amine.

  • Add HATU (1.2 eq) at 0 °C.

    • Causality: HATU is highly efficient for sterically hindered primary amines on spirocyclic systems, minimizing epimerization of the carboxylic acid.

  • Stir at room temperature for 4 hours.

  • Dilute with EtOAc, wash sequentially with 5% LiCl (aq) to remove DMF, saturated NaHCO3​ , and brine. Dry and concentrate for final purification.

Mechanistic Pathway of Spirocyclic Target Engagement

Target_Engagement A Spiro[3.3]heptane Derivative B C1-Amide Vector A->B C C3-Amine/Ether Vector A->C D Rigid sp3 Core A->D E H-Bonding with Target Hinge B->E F Solvent Channel Interaction C->F G Reduced Entropic Penalty Upon Binding D->G H High-Affinity Target Inhibition E->H F->H G->H

Mechanistic contributions of the functionalized spiro[3.3]heptane scaffold to target binding.

References

  • 1 - ACS Publications

  • 2 - ResearchGate / Angewandte Chemie 3.3 - PubMed 4.5 - Benchchem

  • 4 - NextSDS

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Scale-Up of tert-Butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to scale highly strained spirocyclic bioisosteres.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to scale highly strained spirocyclic bioisosteres. The spiro[3.3]heptane scaffold is a premier saturated benzene bioisostere, but incorporating heteroatoms at the 1- and 3-positions introduces severe steric and stereoelectronic challenges.

This guide provides field-proven troubleshooting strategies, focusing on the strain-relocating semipinacol rearrangement route, diastereoselective amination, and final functionalization [1].

Synthetic Workflow Overview

Workflow N1 1-Sulfonylcyclopropanol + Bicyclobutane N2 Semipinacol Rearrangement (MsOH, -20°C) N1->N2 Strain Relocation N3 3-Substituted Spiro[3.3]heptan-1-one N2->N3 Ring Expansion N4 Oxime Formation & Reduction (H2, Pd/C) N3->N4 Amination N5 1-Amino-3-substituted Spiro[3.3]heptane N4->N5 Diastereoselective N6 Boc Protection (Boc2O, DMAP) N5->N6 Protection N7 tert-butyl N-{3-hydroxyspiro [3.3]heptan-1-yl}carbamate N6->N7 Deprotection

Synthetic workflow for tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate via semipinacol.

Troubleshooting Guides & FAQs

Q1: Yields of the spiro[3.3]heptan-1-one intermediate plummet from 85% to <40% when scaling from 0.1 mmol to 10 mmol. What causes this, and how can I fix it?

  • Causality: The semipinacol rearrangement of the 1-bicyclobutylcyclopropanol intermediate is driven by the massive release of ring strain (~65 kcal/mol combined). This process is highly exothermic. At a 0.1 mmol scale, ambient cooling is sufficient. At a 10 mmol scale, poor heat dissipation creates localized thermal spikes, causing the intermediate cyclopropylcarbinyl cation to undergo competitive ring-opening and oligomerization rather than the desired [1,2]-alkyl shift [1].

  • Self-Validating Protocol: Shift from batch to semi-batch or continuous flow. Pre-cool the reaction vessel to -20 °C. Dose the Lewis acid (e.g., MsOH) via a programmable syringe pump over 3 hours. Validate the controlled conversion by employing in-line ReactIR to monitor the disappearance of the cyclopropanol O-H stretch (~3300 cm⁻¹) and the appearance of the spiro-ketone C=O stretch (~1780 cm⁻¹). If the internal temperature rises above -5 °C, the dosing must automatically pause.

Q2: During the conversion of the 1-ketone to the 1-amine via oxime reduction, I am getting a 1:1 mixture of cis/trans diastereomers. How can I enrich the desired isomer?

  • Causality: The spiro[3.3]heptane core adopts a highly puckered, rigid conformation. The C3-substituent (e.g., a protected hydroxyl) exerts significant transannular steric hindrance. Standard NaBH4 reduction of the oxime lacks the facial bias needed to differentiate the Re and Si faces of the rigid spirocycle.

  • Self-Validating Protocol: Switch to a sterically demanding reducing agent or modify the catalyst approach. For kinetic control favoring the cis-isomer, utilize high-pressure hydrogenation (H2, 50 psi) with Pearlman’s catalyst (Pd(OH)₂/C) in a non-polar solvent like toluene. This forces the substrate to bind to the catalyst on the face opposite the bulky C3 substituent. Validate the diastereomeric ratio (dr) via chiral Supercritical Fluid Chromatography (SFC) before proceeding to Boc protection [2].

Q3: The final Boc protection step is sluggish, leaving significant unreacted starting material. Why?

  • Causality: The C1 position of the spiro[3.3]heptane ring is neopentyl-like and highly sterically congested due to the adjacent spiro-quaternary center (C4) [3]. Standard Boc₂O/Et₃N conditions are often insufficient for complete conversion due to this steric wall.

  • Self-Validating Protocol: Employ a nucleophilic catalyst. Add 0.2 equivalents of 4-Dimethylaminopyridine (DMAP) and elevate the temperature to 45 °C in THF. The highly reactive intermediate N-acylpyridinium species easily overcomes the steric barrier. Validate reaction completion via LC-MS; the mass of the starting free amine must be undetectable (<1% AUC) before quenching.

Q4: The hydrogenolysis of the benzyl ether at C3 is stalling at scale. How do I force it to completion?

  • Causality: Stalling during scale-up is typically caused by catalyst poisoning from trace basic amines or poor gas-liquid mass transfer in larger reactors.

  • Self-Validating Protocol: Add a catalytic amount of glacial acetic acid (0.1 eq) to the EtOAc/EtOH solvent mixture. The Boc group is stable to mild acetic acid, but the acid prevents trace free amines from poisoning the palladium surface. Use a mass-flow controller to measure H₂ uptake; if H₂ uptake ceases before the theoretical volume is reached, filter the mixture through Celite, recharge with fresh 10% Pd/C, and resume.

Quantitative Data Summary

The following table summarizes the optimized parameters for overcoming scale-up and stereoselectivity bottlenecks.

ScaleReaction StepCatalyst / ReagentTemp (°C)Yield (%)dr (cis:trans)
0.1 mmolSemipinacol RearrangementMsOH (Batch addition)2585N/A
10.0 mmolSemipinacol RearrangementMsOH (Batch addition)2538N/A
10.0 mmol Semipinacol Rearrangement MsOH (Syringe Pump) -20 to 0 82 N/A
5.0 mmolOxime ReductionNaBH₄ / NiCl₂0741.2:1
5.0 mmol Oxime Reduction H₂ (50 psi) / Pd(OH)₂ 25 89 9:1
Detailed Experimental Protocols
Protocol 1: Scalable Semipinacol Rearrangement
  • Preparation: Charge a dry, jacketed reactor with 1-sulfonylcyclopropanol (1.0 eq) and 3-benzyloxy-1-bicyclobutane (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Cooling: Cool the system to -20 °C under an argon atmosphere.

  • Monitoring Setup: Initiate in-line ReactIR monitoring to establish a baseline for the cyclopropanol O-H stretch (3300 cm⁻¹).

  • Controlled Dosing: Dose Methanesulfonic acid (MsOH, 1.5 eq) via a programmable syringe pump at a rate of 0.5 eq/hour.

  • Thermal Management: Maintain the internal temperature below -5 °C. Program the pump to automatically pause if an exotherm exceeds this threshold.

  • Quench & Isolate: Once the O-H stretch is depleted and the C=O stretch (1780 cm⁻¹) plateaus, quench slowly with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield 3-benzyloxyspiro[3.3]heptan-1-one.

Protocol 2: Diastereoselective Amination & Boc Protection
  • Oxime Formation: Dissolve 3-benzyloxyspiro[3.3]heptan-1-one (1.0 eq) in anhydrous toluene (0.1 M). Add NH₂OH·HCl (1.5 eq) and pyridine (2.0 eq). Stir at 60 °C until complete (validate via LC-MS).

  • Reduction: Transfer the crude oxime to a high-pressure hydrogenation vessel. Add Pd(OH)₂/C (20 wt%). Purge with H₂ and pressurize to 50 psi. Stir at 25 °C for 12 hours.

  • Validation: Monitor H₂ uptake. Once the theoretical volume is consumed, vent the reactor, filter through Celite, and verify a dr of >9:1 via chiral SFC.

  • Protection: To the filtrate, add Boc₂O (1.5 eq), Et₃N (2.0 eq), and DMAP (0.2 eq). Stir at 45 °C for 4 hours.

  • Completion: Validate completion via LC-MS (<1% free amine). Wash with 1M HCl, brine, and purify via flash chromatography to isolate the Boc-protected intermediate.

Protocol 3: Deprotection (Hydrogenolysis)
  • Setup: Dissolve the intermediate in an EtOAc/EtOH mixture (1:1, 0.1 M).

  • Catalysis: Add 10% Pd/C (10 wt%) and a catalytic amount of glacial acetic acid (0.1 eq) to prevent catalyst poisoning.

  • Reaction: Stir vigorously under H₂ (1 atm) until the benzyl ether is fully cleaved.

  • Isolation: Filter through Celite, concentrate under reduced pressure, and recrystallize to yield pure tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate.

References
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. nih.gov.[Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. amazonaws.com.[Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. chemrxiv.org.[Link]

Optimization

Enhancing the solubility of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate in polar aprotic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals overcome the unique physicochemical hurdles associate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals overcome the unique physicochemical hurdles associated with dissolving tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate in polar aprotic solvents.

System Overview & Causality of Solubility Challenges

To successfully solvate this intermediate, we must first understand its structural dichotomy. The compound is frequently utilized because the 1[1], acting as a rigid bioisostere for piperidine or benzene rings.

However, its solubility is governed by competing domains:

  • The Lipophilic Bulk: The rigid, hydrocarbon-rich spiro[3.3]heptane core combined with the bulky tert-butyloxycarbonyl (Boc) protecting group creates a massive hydrophobic footprint.

  • The Polar Anchor: The 3-hydroxyl (-OH) group acts as a strong hydrogen-bond donor and acceptor.

When placed in a polar aprotic solvent, the hydroxyl group attempts to form intermolecular hydrogen bonds with the Boc-carbamate carbonyl of adjacent molecules, creating a stable crystalline lattice that resists dissolution. The2[2]. If the chosen solvent cannot effectively disrupt this lattice while simultaneously solvating the lipophilic bulk, the compound will remain insoluble.

G cluster_features Structural Domains & Polarity Compound tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate Boc Boc Group (Highly Lipophilic) Compound->Boc Spiro Spiro[3.3]heptane Core (Rigid, Hydrophobic) Compound->Spiro Hydroxyl Hydroxyl (-OH) (H-Bond Donor/Acceptor) Compound->Hydroxyl Issue Solubility Challenge: Intermolecular H-Bonding (OH to Boc-Carbonyl) Boc->Issue Accepts H-bond Hydroxyl->Issue Forms lattice Solvent Polar Aprotic Solvents (DMSO, DMF, MeCN) Solvent->Hydroxyl Competes for H-bonds Issue->Solvent Resists dissolution

Caption: Structural domains dictating solubility and solvent interactions.

Physicochemical Properties & Solvent Compatibility

To select the appropriate solvent system, compare the dielectric constants and dipole moments against the compound's dual-polarity nature.

SolventDielectric Constant (ε)Dipole Moment (D)Solvation EfficacyRecommended Use Case
DMSO 46.73.96HighPrimary stock solutions (10-50 mM). Strong H-bond acceptor disrupts lattice.
DMF 36.73.82HighSynthesis reactions; peptide coupling.
Acetonitrile (MeCN) 37.53.92Low to ModerateAnalytical HPLC (requires co-solvent). Polarity mismatch with Boc group.
THF 7.51.75Very HighCo-solvent for lipophilic domain solvation. Matches spiro core hydrophobicity.

Troubleshooting Guide: Experimental Protocols

The following self-validating protocols are designed to ensure complete solvation without degrading the intermediate.

Protocol A: Preparation of a 50 mM Stock Solution in DMSO

Causality: Water impurities in DMSO will drastically reduce the solubility of the lipophilic spiro core. Mechanical cavitation is required to break down the crystalline lattice formed by intermolecular hydrogen bonding.

  • Weighing: Weigh the required mass of the compound into a clean, dry borosilicate glass vial.

  • Solvent Addition: Add anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Kinetic Disruption: Vortex the mixture vigorously for 60 seconds, then sonicate in a water bath at 25°C for 5 minutes.

  • Validation (Tyndall Effect Check): In a darkened room, shine a red or green laser pointer through the vial.

    • Self-Validation: If the beam path is visible (light scattering), micro-particulates remain, and the compound is not fully dissolved.

  • Thermodynamic Assist: If scattering is observed, heat the vial in a dry block to 45°C for 5 minutes. Re-check with the laser. Once the beam path is entirely invisible, the solution is validated for downstream use.

Protocol B: Co-Solvent Blending for MeCN-Based Assays

Causality: MeCN lacks the ability to solvate the bulky tert-butyl group. Introducing a low-dielectric co-solvent (THF) bridges the polarity gap.

  • Initial Solvation: Dissolve the compound entirely in anhydrous THF to a high-concentration stock (e.g., 100 mM). THF's low dielectric constant (7.5) perfectly matches the lipophilicity of the Boc group.

  • Dilution: Slowly titrate the THF stock into Acetonitrile under continuous stirring to reach the desired working concentration.

  • Validation (Optical Clarity): Monitor the solution against a dark background. If localized cloudiness or precipitation occurs, the lipophilic domains are experiencing solvent-induced aggregation. Add additional THF in 5% v/v increments until absolute optical clarity is restored.

Workflow Start Solid Compound in Polar Aprotic Solvent Check1 Is it fully dissolved? (Check Tyndall Effect) Start->Check1 Action1 Kinetic Disruption: Sonicate at 25°C for 10 min Check1->Action1 No Success Proceed with Assay or Synthesis Check1->Success Yes Action1->Check1 Action2 Thermodynamic Assist: Heat to 40-50°C Action1->Action2 If still insoluble Action2->Check1 Action3 Co-solvent Strategy: Add 10-20% THF or DCM Action2->Action3 If still insoluble Action3->Success Dissolves

Caption: Step-by-step workflow for troubleshooting incomplete dissolution.

Frequently Asked Questions (FAQs)

Q: Why does the compound precipitate in pure Acetonitrile despite MeCN being a polar aprotic solvent? A: Causality lies in a polarity mismatch. While MeCN has a high dielectric constant (37.5), it lacks the strong hydrogen-bond accepting capacity of DMSO and cannot effectively solvate the bulky, nonpolar tert-butyl group. Because the compound relies on the Boc group for lipophilic solvation, the spiro core aggregates in pure MeCN. Using a co-solvent like THF resolves this.

Q: Can I use heat to force dissolution in DMF? Will it degrade the Boc protecting group? A: Yes, you can safely use mild heat (40–50°C). The thermodynamic energy overcomes the lattice energy of the intermolecular hydrogen bonds. The Boc group is highly stable under neutral conditions.3[3], so mild heating in DMF to aid solubility is completely safe and will not cause premature deprotection.

Q: I am using this compound as a bioisostere for a piperidine ring. Why is it harder to dissolve than the parent piperidine? A: While4[4] for the final drug product, you are currently working with a protected intermediate. The addition of the highly lipophilic Boc protecting group masks the amine's native polarity. This creates a highly hydrophobic molecule that resists solvation in highly polar environments until the Boc group is removed in later synthetic steps.

Q: Why does the compound crash out when I transfer my DMSO stock solution into an aqueous assay buffer? A: This is caused by the "solvent shift" effect (hydrophobic collapse). The highly lipophilic spiro[3.3]heptane core and Boc group are kept in solution by DMSO. When introduced to an aqueous buffer, the local dielectric constant spikes dramatically (Water ε ≈ 80). The solvent can no longer shield the hydrophobic domains, causing immediate precipitation. To prevent this, keep the final DMSO concentration in the assay above 2% v/v, or pre-dilute the stock in a surfactant-containing buffer (e.g., 0.1% Tween-20).

References

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and... Source: RSC Publishing URL: [Link]

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Spiro[3.3]heptane-Based Scaffolds and Piperidine Bioisosteres in Modern Drug Design

Abstract In the landscape of medicinal chemistry, scaffold selection is a critical determinant of a drug candidate's ultimate success. The piperidine ring, a stalwart of drug design, is recognized as a "privileged scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, scaffold selection is a critical determinant of a drug candidate's ultimate success. The piperidine ring, a stalwart of drug design, is recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved drugs and its generally favorable ADME properties.[1][2] However, the contemporary imperative to explore three-dimensional (3D) chemical space to enhance selectivity and escape patent-protected territory has catalyzed the rise of novel scaffolds.[1] Among the most promising of these are sp³-rich spirocyclic systems, particularly those derived from spiro[3.3]heptane. This guide provides a detailed, data-driven comparison between piperidine and a representative spiro[3.3]heptane building block, tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, focusing on the core amine scaffolds they represent. We will dissect their physicochemical properties, pharmacokinetic implications, and strategic applications to equip researchers with the insights needed for rational scaffold selection in drug discovery campaigns.

Introduction: The Strategic Choice Between Flexibility and Rigidity

The piperidine heterocycle has long been a cornerstone of medicinal chemistry, valued for its conformational flexibility, basic nitrogen for salt formation and target interaction, and its balanced character that often imparts "drug-like" properties.[1][2] Its success is undeniable. Yet, this very flexibility can be a double-edged sword, potentially leading to entropic penalties upon binding and interactions with multiple off-targets. Furthermore, certain C-H bonds on the piperidine ring can be susceptible to metabolic oxidation.[2]

In response, the field has increasingly embraced a strategy of "escaping from flatland" by incorporating rigid, 3D scaffolds.[1] Spirocyclic systems, where two rings share a single carbon atom, are at the forefront of this movement.[3] The spiro[3.3]heptane framework, in particular, has emerged as a compelling bioisosteric replacement for both piperidine and phenyl rings.[1][4] Its rigid structure offers a precise, predictable orientation of substituents in 3D space, which can lead to enhanced binding affinity, improved selectivity, and novel intellectual property.[5][6] This guide will explore the practical implications of choosing the rigid spiro[3.3]heptane core over the flexible piperidine ring.

Figure 1. Structural comparison of a flexible piperidine scaffold versus a rigid spiro[3.3]heptane-based scaffold.

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The decision to employ a spiro[3.3]heptane scaffold as a piperidine bioisostere is driven by the desire to modulate key drug-like properties. The rigid, sp³-rich nature of the spirocycle can have profound, though context-dependent, effects on solubility, lipophilicity, and metabolic stability.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following table summarizes experimental data comparing model compounds containing piperidine with its aza-spiro[3.3]heptane bioisosteres. These aza-spirocycles serve as excellent surrogates for understanding the property changes associated with the core scaffold of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate.

Property Piperidine Analog (57) 2-Azaspiro[3.3]heptane Analog (58) 1-Azaspiro[3.3]heptane Analog (59) Rationale & Causality
pKa (Amine HCl) 11.2[3][7]11.3[3][7]11.4[3][7]The basicity of the nitrogen is nearly identical across the scaffolds, indicating that the spirocyclic core can mimic piperidine's ability to form key ionic interactions without significantly altering its ionization state at physiological pH.[7]
Solubility (µM) 136[3][8]12[3][8]13[3][8]The rigid, crystalline nature of the spirocyclic scaffolds can lead to lower aqueous solubility compared to the more flexible piperidine. This is a critical trade-off to consider during lead optimization.
logD at pH 7.4 1.61[3]1.55[3]1.59[3]Lipophilicity is comparable, suggesting that the replacement does not drastically alter the overall hydrophilic/lipophilic balance, which is advantageous for maintaining membrane permeability.
Metabolic Stability (% remaining after 30 min) 35[3]15[3]60[3]The impact on metabolic stability is highly dependent on the nitrogen's position. The 1-azaspiro[3.3]heptane significantly improved stability, likely by shielding adjacent C-H bonds from CYP450-mediated oxidation.[3] This highlights the importance of evaluating specific isomers.

Data extracted from a comparative study on aza-spiro[3.3]heptanes as piperidine bioisosteres.[3][8]

Case Study: Bioisosteric Replacement of Piperidine in Bupivacaine

A compelling demonstration of the strategic value of piperidine-to-spirocycle replacement comes from studies on the local anesthetic bupivacaine.[9][10] The parent drug contains a central piperidine ring. By replacing this ring with different aza-spiro[3.3]heptane moieties, researchers were able to create new, patent-free analogs that retained the desired anesthetic activity while significantly reducing systemic toxicity.[9][10]

Notably, the spirocyclic analogs exhibited lethal doses that were 1.3 to 5.0-fold higher than bupivacaine, indicating a much-improved safety profile.[9] This reduced toxicity was attributed to lower cardiotoxicity.[9][10] This case study underscores a key application of spirocyclic bioisosteres: re-engineering established drugs to enhance their clinical profiles.[9]

Figure 2. Decision workflow for bioisosteric replacement of piperidine with a spiro[3.3]heptane scaffold.

Synthetic Accessibility

A crucial consideration for any building block is its synthetic accessibility. Piperidine derivatives are widely available and their synthesis is well-established.[2] The synthesis of spiro[3.3]heptane scaffolds, such as tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, is more complex but has seen significant methodological advancements.[11] Routes often involve key strategies like [2+2] cycloadditions to construct the strained four-membered rings.[8] The availability of a growing number of functionalized spiro[3.3]heptane building blocks from commercial suppliers is lowering the barrier to their adoption in drug discovery programs.[11][12]

Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. Below are detailed methodologies for assessing key pharmacokinetic properties discussed in this guide.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a quantitative measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.

A. Materials & Equipment

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), protein concentration ~20 mg/mL

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL warfarin) for quenching

  • 96-well incubation plates and collection plates

  • Multichannel pipette, incubator (37°C), plate shaker

  • LC-MS/MS system

B. Step-by-Step Methodology

  • Prepare Incubation Mixture: In a 96-well plate, add phosphate buffer. Spike with the test compound to a final concentration of 1 µM.

  • Pre-incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to equilibrate the temperature.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction. This is your T=0 time point.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), aspirate an aliquot (e.g., 50 µL) of the incubation mixture.

  • Quench Reaction: Immediately transfer the aliquot to a collection plate containing 3 volumes (150 µL) of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) using the following formulas:

    • t½ (min) = 0.693 / k

    • Cl_int (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) [3]

G A 1. Prepare Incubation Plate (Buffer + 1µM Compound) B 2. Add HLM (0.5 mg/mL) Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH System) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench with ACN (+ Internal Standard) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate t½ and CLint G->H

Figure 3. Workflow for the in vitro metabolic stability assay.
Protocol 2: Kinetic Solubility Assay

This protocol determines the aqueous solubility of a compound from a DMSO stock, mimicking the conditions often encountered in early drug discovery screening.

A. Materials & Equipment

  • Test compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm PVDF) and collection plates

  • DMSO, Spectrophotometer or LC-MS/MS

  • Automated liquid handler or multichannel pipette

B. Step-by-Step Methodology

  • Prepare Sample Plate: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add Compound: Using a liquid handler, add 2 µL of the 10 mM DMSO stock solution to the PBS. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the compound to dissolve and equilibrate.

  • Filtration: Transfer the contents to a 96-well filter plate placed on top of a collection plate. Centrifuge to separate any precipitated compound from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the filtrate (the saturated solution) using a suitable analytical method (e.g., UV-Vis spectrophotometry against a standard curve, or LC-MS/MS). The resulting concentration is the kinetic solubility.

Conclusion and Strategic Recommendations

The choice between a flexible piperidine scaffold and a rigid spiro[3.3]heptane-based bioisostere is a strategic decision rooted in the specific goals of a drug optimization campaign.

  • Piperidine remains an excellent starting point and a validated scaffold, particularly when synthetic tractability and general "drug-likeness" are paramount.[1] Its flexibility can be advantageous for exploring a broad range of target interactions in the early stages of discovery.

  • The Spiro[3.3]heptane scaffold , represented by building blocks like tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, offers a powerful tool for lead optimization. It should be considered when:

    • Improving Metabolic Stability: The rigid framework can shield metabolically labile sites.[2][3]

    • Enhancing Selectivity: Locking the conformation of substituents can favor binding to a specific target over off-targets.[5]

    • Navigating Intellectual Property: Its structural novelty provides access to new, patentable chemical space.[6]

    • Exploring 3D Chemical Space: It provides unique exit vectors for substituents, enabling exploration of previously inaccessible regions of a target's binding pocket.[1]

Ultimately, the decision is not about which scaffold is universally "better," but which is best suited to solve the specific challenges of a given project. The spiro[3.3]heptane framework represents a strategic evolution in scaffold design, providing medicinal chemists with a valuable alternative to overcome the limitations of traditional, more flexible ring systems.

References

  • A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. Benchchem.
  • Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine.
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry - ACS Publications.
  • Spirocyclic Piperidine Bioisostere. Enamine.
  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv.
  • Application Notes and Protocols: 4-(Oxan-3-yl)piperidine as a Bioisostere for Morpholine. Benchchem.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Bioisosteres of Common Functional Groups. N/A.
  • Spiroazetidines in Drug Discovery. PharmaBlock.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry - ACS Publications.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.
  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate.
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.

Sources

Comparative

HPLC-MS method validation for assessing the purity of spirocyclic carbamates

Title: Advanced HPLC-MS Method Validation for Assessing the Purity of Spirocyclic Carbamates: A Comparative Guide Introduction Spirocyclic scaffolds are revolutionizing modern drug discovery. By increasing the fraction o...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced HPLC-MS Method Validation for Assessing the Purity of Spirocyclic Carbamates: A Comparative Guide

Introduction

Spirocyclic scaffolds are revolutionizing modern drug discovery. By increasing the fraction of sp3-hybridized carbons (Fsp3), these inherently three-dimensional structures allow medicinal chemists to "escape from flatland," significantly improving aqueous solubility, membrane permeability, and target specificity[1]. When coupled with a carbamate linkage—a robust amide-ester hybrid that offers exceptional chemical and proteolytic stability—spirocyclic carbamates become highly valuable pharmacophores[2].

However, the structural complexity of these molecules introduces significant analytical challenges. The rigid ring systems often lead to the formation of closely related stereoisomers, regioisomers, and degradation products (e.g., ring-opened species) during synthesis and storage. Assessing the purity of these compounds requires highly selective and sensitive analytical methods.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) column technologies for resolving spirocyclic carbamates. We objectively compare the performance of a Core-Shell Biphenyl column against standard Fully Porous C18 and Pentafluorophenyl (PFP) alternatives, detailing a rigorous method validation framework compliant with the latest ICH Q2(R2) guidelines[3].

Part 1: The Mechanistic Rationale – Overcoming the Limitations of C18

As an Application Scientist, I frequently observe laboratories defaulting to standard fully porous C18 columns for new method development[4]. While C18 is excellent for general hydrophobic retention, it often fails to resolve the subtle conformational differences inherent to spirocyclic isomers.

  • Alternative 1: Fully Porous C18: Relies almost exclusively on dispersive (hydrophobic) interactions. Because stereoisomers of spirocyclic carbamates often have identical logP values and similar hydrophobic surface areas, C18 phases typically yield co-eluting peaks.

  • Alternative 2: Pentafluorophenyl (PFP): Offers fluorine-driven dipole-dipole and π−π interactions. While better than C18 for polar retention, the strong electronegativity can lead to excessive retention and peak tailing for secondary amines often present in spiro-scaffolds.

  • The Target Solution: Core-Shell Biphenyl: Biphenyl stationary phases provide orthogonal selectivity by combining hydrophobic retention with strong π−π and dipole-dipole interactions[5]. The dual-ring structure of the biphenyl ligand allows for dynamic steric interactions, effectively differentiating the rigid 3D geometries of spirocyclic isomers[4]. Furthermore, utilizing a superficially porous (core-shell) particle architecture minimizes longitudinal diffusion and eddy dispersion (the B and A terms of the van Deemter equation), delivering ultra-high efficiency (sharp peaks) at significantly lower backpressures than sub-2 µm fully porous particles[5].

Column_Selectivity cluster_C18 Alternative: Fully Porous C18 cluster_Biphenyl Target: Core-Shell Biphenyl Analyte Spirocyclic Carbamate (Rigid 3D, Polar Linkage) C18 Hydrophobic Interactions Only (Poor Isomer Resolution) Analyte->C18 Dispersive Biph Pi-Pi & Dipole Interactions (High Isomer Resolution) Analyte->Biph Orthogonal Core Superficially Porous Particle (Reduced Diffusion & Tailing)

Mechanistic comparison of stationary phase interactions with spirocyclic carbamates.

Part 2: Experimental Protocols & Methodologies

To establish a self-validating system, the analytical procedure must be tightly controlled. The following protocol details the optimized HPLC-MS workflow.

2.1. Reagents and Sample Preparation

  • Mobile Phase A: Water containing 0.1% Formic Acid and 2 mM Ammonium Formate.

    • Causality: Spirocyclic carbamates are highly prone to in-source fragmentation in ESI+ mode. The addition of ammonium formate promotes the formation of stable [M+NH4​]+ or [M+H]+ adducts, preventing signal loss and enhancing MS reproducibility.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Sample Diluent: 50:50 Water:Acetonitrile (v/v) to match initial gradient conditions and prevent solvent-induced band broadening.

  • Standard Preparation: A mixed standard containing the active spirocyclic carbamate API (100 µg/mL) and three known synthetic impurities (Diastereomer A, Regioisomer B, and Hydrolysis Product C at 1 µg/mL each).

2.2. HPLC-MS Instrument Parameters

  • Columns Tested:

    • Target: Core-Shell Biphenyl (2.7 µm, 100 x 2.1 mm)

    • Alt 1: Fully Porous C18 (3.0 µm, 100 x 2.1 mm)

    • Alt 2: Fully Porous PFP (3.0 µm, 100 x 2.1 mm)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, which is critical for resolving bulky spirocycles that may exhibit slow interconversion between conformers.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold 2 mins, re-equilibrate 3 mins.

  • MS Detection: ESI in positive ion mode, MRM (Multiple Reaction Monitoring) transitions optimized for each analyte.

Part 3: Performance Comparison Data

The core objective of purity assessment is baseline resolution ( Rs​>1.5 ) of all critical pairs. Table 1 summarizes the chromatographic performance across the three columns.

Table 1: Chromatographic Performance Comparison (Spirocyclic Carbamate & Impurities)

ParameterTarget: Core-Shell BiphenylAlt 1: Fully Porous C18Alt 2: Fully Porous PFP
Retention Time (API) 5.42 min4.85 min5.10 min
Peak Tailing Factor ( Tf​ ) 1.05 (Excellent)1.42 (Acceptable)1.65 (Poor)
Resolution ( Rs​ ) API vs Diastereomer A 2.8 (Baseline)0.8 (Co-elution)1.4 (Partial)
Resolution ( Rs​ ) API vs Regioisomer B 3.2 (Baseline)1.1 (Partial)2.1 (Baseline)
System Backpressure ~280 bar~340 bar~350 bar

Insight: The Core-Shell Biphenyl column successfully achieved baseline resolution for all critical pairs, driven by its shape selectivity and π−π interactions. The C18 column failed to resolve the diastereomer, rendering it unsuitable for this specific purity assay.

Part 4: ICH Q2(R2) Method Validation Framework

Once the Biphenyl method was selected, it was subjected to rigorous validation according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and suitability for intended use[3],[6].

ICH_Validation Start Method Optimization Spec Specificity (No Interference) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Valid ICH Q2(R2) Validated Prec->Valid

Sequential workflow for ICH Q2(R2) analytical method validation.

4.1. Validation Execution & Causality

  • Specificity: Blank diluent and matrix samples were injected. No interfering peaks were observed at the retention times of the API or impurities. Peak purity was confirmed using MS spectral overlay.

  • Linearity and Range: Evaluated from 50% to 150% of the target specification limit for the API, and from the Reporting Level (LOQ) to 120% of the specification limit for impurities[6].

  • Accuracy: Determined by spiking known quantities of impurities into the API matrix at 3 levels (50%, 100%, 150% of the specification limit). Self-validating check: Recoveries must fall between 95.0% and 105.0% to definitively rule out matrix suppression in the MS source.

  • Precision (Repeatability): Six independent preparations of the 100% test concentration were analyzed to ensure system consistency.

Table 2: ICH Q2(R2) Validation Results (Core-Shell Biphenyl Column)

Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed Result (API)Observed Result (Impurity A)Status
Specificity No interference at tR​ CompliesCompliesPass
Linearity ( R2 ) ≥0.999 0.99980.9995Pass
Range 80 - 120% of assay50 - 150% validatedLOQ to 150% validatedPass
LOD / LOQ Signal-to-Noise 3 / 100.5 ng/mL / 1.5 ng/mL0.8 ng/mL / 2.4 ng/mLPass
Accuracy (Recovery) 98.0% - 102.0% (Assay)99.8% ± 0.4%101.2% ± 1.1%Pass
Precision (% RSD) ≤2.0% 0.6%1.3%Pass

Conclusion

For the purity assessment of complex, 3D spirocyclic carbamates, standard fully porous C18 columns often lack the necessary selectivity to resolve closely related isomers. By leveraging the orthogonal π−π and dipole interactions of a Core-Shell Biphenyl stationary phase , laboratories can achieve superior baseline resolution, sharper peak shapes, and lower backpressures. When validated against the rigorous standards of ICH Q2(R2), this HPLC-MS methodology provides a highly trustworthy, self-validating system for ensuring the safety and efficacy of next-generation spirocyclic therapeutics.

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate

Abstract This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, a molecule of interest in medicinal chemistry due to its rigid,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, a molecule of interest in medicinal chemistry due to its rigid, three-dimensional spiro[3.3]heptane scaffold. Understanding the fragmentation behavior of this compound is critical for its unambiguous identification, structural elucidation, and quality control in synthetic and drug development workflows. This document details the theoretical fragmentation pathways, presents a robust experimental protocol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), interprets the resulting product ion spectrum, and offers a comparative analysis against alternative ionization techniques and related chemical structures.

Introduction

Spirocyclic scaffolds, particularly the spiro[3.3]heptane core, are increasingly utilized in drug discovery as bioisosteric replacements for traditional aromatic rings.[1][2] Their rigid, three-dimensional geometry allows for a precise spatial arrangement of functional groups, offering novel interactions with biological targets.[2][3] The title compound, tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate (Molecular Formula: C₁₂H₂₁NO₃, Monoisotopic Mass: 227.15215 Da[4]), incorporates this desirable scaffold functionalized with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine.

Mass spectrometry is an indispensable tool for the structural verification of such novel chemical entities. The fragmentation pattern observed in a tandem mass spectrum provides a molecular fingerprint, revealing the connectivity and stability of different structural motifs. This guide dissects the fragmentation of this specific molecule, focusing on the interplay between its three key components: the N-Boc protecting group, the hydroxyl group, and the strained spiro[3.3]heptane core.

Theoretical Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺, m/z 228.159) is predicted to be dominated by the lability of the N-Boc group, with subsequent or parallel fragmentation driven by the hydroxyl functionality and the spirocyclic core.

  • N-Boc Group Fragmentation: The tert-butoxycarbonyl (Boc) group is notoriously labile under mass spectrometric conditions. Its fragmentation is a well-documented process that can proceed through two primary channels upon collisional activation.[5][6]

    • Loss of Isobutylene: A primary neutral loss of isobutylene (C₄H₈, 56 Da) via a six-membered ring transition state, often described as a McLafferty-type rearrangement.[7]

    • Loss of Boc Group: A combined loss of isobutylene and carbon dioxide (C₅H₈O₂, 100 Da) to yield the protonated primary amine.[5]

    • Formation of tert-butyl cation: Direct cleavage can also produce the stable tert-butyl cation ([C₄H₉]⁺, m/z 57).[6]

  • Hydroxyl Group Fragmentation: Alcohols readily undergo dehydration under CID conditions, resulting in a neutral loss of water (H₂O, 18 Da).[8] This fragmentation is often observed in parallel or sequentially with other fragmentation events.

  • Spiro[3.3]heptane Core Fragmentation: The spiro[3.3]heptane core consists of two fused cyclobutane rings. Due to inherent ring strain, this scaffold is susceptible to ring-opening reactions upon sufficient activation. This fragmentation is typically less favorable than the cleavage of the Boc group and would likely be observed in MS³ experiments or from fragments that have already lost the protecting group.

Experimental Design & Methodology

To characterize the fragmentation pattern, we propose a methodology based on Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). ESI is the ionization method of choice as it is a soft ionization technique well-suited for polar and thermally labile molecules like carbamates, minimizing in-source degradation.[9][10]

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry (ESI+) P1 Dissolve 1 mg/mL in Methanol P2 Dilute to 5 µg/mL with 50:50 ACN:H2O + 0.1% Formic Acid P1->P2 L1 Inject 5 µL onto C18 Column P2->L1 L2 Isocratic Elution (50:50 ACN:H2O) L1->L2 M1 ESI Source Capillary: 3.5 kV Source Temp: 120 °C L2->M1 M2 Q1: Precursor Ion Isolation (m/z 228.16) M1->M2 M3 q2: Collision-Induced Dissociation (CID) Gas: Argon, Energy: 10-30 eV M2->M3 M4 Q3: Product Ion Scan (m/z 50-250) M3->M4 M5 Detector M4->M5

Caption: Proposed LC-ESI-MS/MS workflow for fragmentation analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Perform a serial dilution to a final working concentration of approximately 5 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Liquid Chromatography:

    • System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.[10]

    • Source Temperature: 120 °C.[10]

    • Desolvation Gas Flow: Set according to manufacturer recommendations.

    • MS1 Scan: Acquire a full scan from m/z 50-300 to confirm the presence of the protonated precursor ion [M+H]⁺ at m/z 228.16.

    • MS/MS (Product Ion Scan):

      • Select the precursor ion at m/z 228.16 in the first quadrupole (Q1).

      • Induce fragmentation in the collision cell (q2) using argon as the collision gas. A collision energy ramp (e.g., 10-30 eV) is recommended to observe both low-energy and high-energy fragments.

      • Scan for all resulting product ions in the third quadrupole (Q3).

Analysis of Fragmentation Data

The following table summarizes the expected key fragments for tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate based on the principles outlined above.

Observed m/zProposed Fragment IonNeutral LossFormula of LossRelative Intensity (Predicted)
228.16[M+H]⁺--100% (in MS1)
210.15[M+H - H₂O]⁺WaterH₂OModerate
172.10[M+H - C₄H₈]⁺IsobutyleneC₄H₈High
154.09[M+H - C₄H₈ - H₂O]⁺Isobutylene + WaterC₄H₈ + H₂OModerate
128.09[M+H - C₅H₈O₂]⁺Isobutylene + CO₂C₅H₈O₂High
110.08[M+H - C₅H₈O₂ - H₂O]⁺Boc Group + WaterC₅H₈O₂ + H₂OLow
57.07[C₄H₉]⁺C₈H₁₂NO₃C₈H₁₂NO₃Moderate-High

Elucidation of Key Fragmentation Mechanisms

The major observed fragmentation pathways are visualized below, illustrating the structural transformations that lead to the most abundant product ions.

Pathway A: N-Boc Group Cleavage

The most characteristic fragmentation involves the loss of isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da). This two-step process results in the complete removal of the Boc protecting group (100 Da total loss).

Caption: Fragmentation cascade of the N-Boc protecting group.

This pathway is initiated by protonation, likely at the carbamate's carbonyl oxygen.[5] The subsequent cleavage is a facile process that serves as a diagnostic marker for Boc-protected amines. The resulting ion at m/z 128.09 corresponds to the protonated 1-amino-3-hydroxyspiro[3.3]heptane core.

Pathway B: Dehydration

Loss of water from the hydroxylated spiro[3.3]heptane ring can occur from the parent ion or from subsequent fragments. This process is a common fragmentation route for alcohols.[8]

Caption: Parallel and sequential loss of water and isobutylene.

The observation of the m/z 154.09 ion confirms that dehydration can occur after the initial loss of isobutylene, indicating that both fragmentation pathways are competitive and can occur sequentially.

Comparative Analysis

Comparison with Electron Ionization (EI)

While ESI is preferred, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) would yield a significantly different fragmentation pattern.

  • Thermal Labilety: Carbamates are often thermally labile, which can lead to degradation in the hot GC injector port before ionization even occurs.[11][12]

  • Increased Fragmentation: EI is a high-energy "hard" ionization technique. The molecular ion, if observed at all, would be of very low abundance. The spectrum would be dominated by lower mass fragments resulting from extensive cleavage of the N-Boc group and the spiro[3.3]heptane core.[6]

  • Dominance of m/z 57: The tert-butyl cation at m/z 57 is typically the base peak in the EI spectra of Boc-protected compounds due to its high stability.[6]

This comparison underscores the importance of selecting an appropriate ionization method. For definitive molecular weight determination and controlled fragmentation for structural elucidation of this molecule, ESI is superior.

Comparison with a Non-Hydroxylated Analogue

To highlight the role of the hydroxyl group, we can compare the expected fragmentation to that of its non-hydroxylated analogue, tert-butyl N-{spiro[3.3]heptan-1-yl}carbamate.

  • Absence of Dehydration: The most obvious difference would be the complete absence of fragments corresponding to the loss of water (e.g., [M+H - 18]⁺ and [M+H - 56 - 18]⁺).

  • Simplified Spectrum: The resulting product ion spectrum would be simpler, dominated almost exclusively by the fragments from the Boc group cleavage (loss of 56 and 100 Da) and the tert-butyl cation (m/z 57).

  • Focus on Core Fragmentation: The absence of the facile dehydration pathway might allow for a clearer observation of the higher-energy fragmentation of the spiro[3.3]heptane core itself, which is otherwise masked.

This comparison demonstrates how specific functional groups provide diagnostic neutral losses that are invaluable for confirming a proposed structure.

Conclusion

The mass spectrometric fragmentation of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate under ESI-MS/MS conditions is a predictable and informative process. The fragmentation pattern is characterized by three key events:

  • A dominant and diagnostic loss of isobutylene (56 Da) from the N-Boc group.

  • A subsequent or parallel loss of carbon dioxide (44 Da), leading to the fully deprotected amine core.

  • A facile loss of water (18 Da) characteristic of the hydroxyl functionality.

These well-defined fragmentation pathways provide a reliable fingerprint for the rapid identification and structural confirmation of this and related spiro[3.3]heptane building blocks. The insights gained from this analysis are crucial for researchers in drug development who rely on mass spectrometry for reaction monitoring, purity assessment, and metabolite identification.

References

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). ProQuest. Retrieved March 17, 2026, from [Link]

  • Leloir, T., et al. (2004). Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. Journal of Chromatography A. Retrieved March 17, 2026, from [Link]

  • Ruzicka, V., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Retrieved March 17, 2026, from [Link]

  • da Silva, G., et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry. Retrieved March 17, 2026, from [Link]

  • Cortés-Aguado, S., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A. Retrieved March 17, 2026, from [Link]

  • Lee, H., & Kim, K. (2003). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Bulletin of the Korean Chemical Society. Retrieved March 17, 2026, from [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Retrieved March 17, 2026, from [Link]

  • Castoro, J. A. (1992). Electrospray ionization mass spectrometry and its environmental applications. OSTI.GOV. Retrieved March 17, 2026, from [Link]

  • Zhang, K., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Retrieved March 17, 2026, from [Link]

  • ESI+ mass spectra of four neutral insecticides from a spiked ultra-pure water sample at 20 μg/L. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Paulo, J. A., et al. (2013). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry. Retrieved March 17, 2026, from [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit. Retrieved March 17, 2026, from [Link]

  • Tert-butyl n-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate. (n.d.). PubChemLite. Retrieved March 17, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Wolf, C., & Laukien, F. H. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Retrieved March 17, 2026, from [Link]

  • tert-butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • tert-butyl N-({3-oxospiro[3.3]heptan-1-yl}methyl)carbamate. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • tert-butyl N-[(1S,3S)-3-hydroxy-1-(hydroxymethyl)spiro[3.3]heptan-1-yl]carbamate. (n.d.). Chemspace. Retrieved March 17, 2026, from [Link]

  • The mass spectrum of tert-butylamine follows shows an intense bas.... (n.d.). Pearson. Retrieved March 17, 2026, from [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2005). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. (2025). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Stepan, A. F., et al. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved March 17, 2026, from [Link]

  • C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and.... (n.d.). Doc Brown's Chemistry. Retrieved March 17, 2026, from [Link]

  • Moody, C. J., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. ACS Publications. Retrieved March 17, 2026, from [Link]

Sources

Comparative

Escaping Flatland: A Comparative Guide to the Lipophilicity of Spirocyclic vs. Linear Amine Building Blocks

Introduction: The Central Role of Lipophilicity in Modern Drug Design In the intricate process of drug discovery, a molecule's success is not solely dictated by its ability to bind to a biological target. Its journey thr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Lipophilicity in Modern Drug Design

In the intricate process of drug discovery, a molecule's success is not solely dictated by its ability to bind to a biological target. Its journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is equally critical. A key physicochemical property governing this journey is lipophilicity : a molecule's affinity for a lipid-rich (non-polar) environment versus an aqueous (polar) one.[1][2] This characteristic is quantitatively expressed as the logarithm of the partition coefficient (LogP), typically measured between n-octanol and water.[1][3]

For decades, medicinal chemists have grappled with a fundamental challenge: many potent compounds are often "too greasy." High lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism, ultimately hampering bioavailability and causing off-target toxicity.[4][5] Consequently, strategies to modulate and control LogP are paramount.

This guide focuses on a powerful, contemporary approach to this challenge: the strategic use of spirocyclic amine building blocks over their traditional linear (or acyclic) counterparts. We will explore the structural rationale behind their differing lipophilicities, provide detailed experimental protocols for their measurement, and present a data-driven comparison, offering researchers and drug developers actionable insights into scaffold selection. This approach is a cornerstone of the "escape from flatland" design philosophy, which advocates for moving beyond flat, aromatic structures towards more three-dimensional (3D), sp3-rich molecules to improve drug-like properties.[6][7][8]

The Structural Rationale: Why Does 3D Shape Matter for LogP?

The prevailing hypothesis, consistently supported by experimental data, is that spirocyclic scaffolds possess inherently lower lipophilicity than their linear isomers of equivalent molecular weight. The reason lies in their distinct three-dimensional architecture.

  • Linear Amines: These flexible chains can adopt numerous conformations, maximizing the exposure of their lipophilic hydrocarbon surface area to the surrounding solvent. This large, "greasy" surface readily partitions into the non-polar octanol phase during LogP measurement, resulting in a higher LogP value.

  • Spirocyclic Amines: These structures are defined by two rings sharing a single carbon atom, forcing them into a rigid, more compact, and globular shape.[6][9] This conformation effectively "buries" a portion of the hydrocarbon scaffold, reducing the solvent-accessible surface area. With less lipophilic surface exposed, the molecule has a weaker affinity for the octanol phase, leading to a demonstrably lower LogP value.

This principle is a key advantage of employing 3D fragments in drug design, as they allow for the construction of complex molecules while carefully controlling the overall lipophilicity.[10][11]

Experimental Section: Quantifying Lipophilicity

To validate the theoretical advantages of spirocyclic amines, rigorous experimental determination of LogP is essential. Two primary methods are employed in the industry: the "gold standard" Shake-Flask method and the high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[3][12][13]

Protocol 1: The Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase and is considered the most accurate approach.[1][13][14]

Principle: A known amount of the test compound is dissolved in a biphasic system of pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The mixture is shaken until equilibrium is reached, the phases are separated, and the concentration of the compound in each phase is quantified.

Step-by-Step Methodology:

  • Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the buffer and allowing the phases to separate. Similarly, pre-saturate the buffer with n-octanol.

  • Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[14]

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution.

  • Equilibration: Cap the vial securely and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to ensure equilibrium is reached.[13]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol (top) and aqueous (bottom) layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or, more commonly, Liquid Chromatography (LC-MS).[15]

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[3]

Workflow for Shake-Flask LogP Determination

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-Octanol with Buffer mix Combine Phases & Add Compound prep1->mix prep2 Pre-saturate Buffer with n-Octanol prep2->mix stock Prepare Compound Stock Solution stock->mix shake Shake to Reach Equilibrium mix->shake separate Centrifuge for Phase Separation shake->separate quant_oct Quantify [C] in Octanol Phase (LC-MS) separate->quant_oct quant_aq Quantify [C] in Aqueous Phase (LC-MS) separate->quant_aq calc Calculate LogP quant_oct->calc quant_aq->calc

Caption: Workflow of the Shake-Flask method for LogP determination.

Protocol 2: RP-HPLC Method (High-Throughput Estimation)

This indirect method estimates LogP by correlating a compound's retention time on a non-polar stationary phase with those of known standards. It is rapid, requires very little compound, and is ideal for early-stage screening.[1][12][16]

Principle: The retention time (tR) of a compound on a reverse-phase column (e.g., C18) is proportional to its lipophilicity. By creating a calibration curve using a set of reference compounds with well-established LogP values, the LogP of an unknown compound can be extrapolated from its retention time.[17]

Step-by-Step Methodology:

  • System Setup: Use an HPLC system with a reverse-phase C18 column. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent like methanol or acetonitrile.[17][18]

  • Calibration Standards: Prepare solutions of 5-7 reference compounds with a wide range of known LogP values (e.g., from -1 to +5).

  • Calibration Curve Generation: a. Inject each reference standard onto the HPLC system under identical conditions. b. Record the retention time (tR) for each standard. c. Calculate the capacity factor (k') for each standard: k' = (tR - t₀) / t₀, where t₀ is the column dead time. d. Plot the logarithm of the capacity factor (log k') against the known LogP values of the standards. This creates the calibration curve.[12]

  • Sample Analysis: Inject the test compound (spirocyclic or linear amine) onto the HPLC system using the exact same method.

  • LogP Estimation: Record the retention time (tR) of the test compound, calculate its log k', and use the calibration curve equation to determine its estimated LogP value.[12]

Workflow for HPLC-Based LogP Estimation

G cluster_cal Calibration cluster_test Test Compound Analysis standards Select Reference Compounds (Known LogP) inject_std Inject Standards into RP-HPLC standards->inject_std record_rt_std Record Retention Times (tR) inject_std->record_rt_std plot Plot log(k') vs. LogP to Create Curve record_rt_std->plot extrapolate Extrapolate LogP from Calibration Curve plot->extrapolate inject_test Inject Test Compound (Same Conditions) record_rt_test Record its Retention Time (tR) inject_test->record_rt_test record_rt_test->extrapolate

Caption: Workflow of the RP-HPLC method for LogP estimation.

Results: A Data-Driven Comparison

The theoretical reduction in lipophilicity for spirocyclic compounds is consistently borne out in experimental data. Studies directly comparing spirocyclic scaffolds to their non-spirocyclic counterparts demonstrate a clear and advantageous reduction in LogD (the distribution coefficient at a specific pH, which is more relevant for ionizable molecules like amines).[6]

For instance, a study by Degorce et al. showed that replacing common heterocyclic fragments like morpholines and piperazines with their azaspiro[3.3]heptane bioisosteres consistently reduced the LogD₇.₄ value.[6] This highlights the power of using a spirocyclic core to modulate physicochemical properties.

Compound ClassExample StructureRepresentative LogD₇.₄Key Structural Feature
Linear / Monocyclic N-propylpiperidineHigherFlexible alkyl chain, exposed surface area
Spirocyclic 2-azaspiro[3.3]heptaneLower Rigid, compact 3D structure

Note: The table above provides a conceptual illustration based on published trends. Actual LogD values are highly dependent on the full molecular structure.

The key takeaway is that the introduction of a spiro-center provides a reliable strategy for lowering lipophilicity. This reduction can be crucial for optimizing a lead compound's ADME profile, improving solubility, and reducing metabolic liabilities.[8][9][19]

Field Insights and Implications for Drug Discovery

The choice between a linear and a spirocyclic amine building block is a strategic decision with significant downstream consequences.

  • Improving "Drug-Likeness": The lower lipophilicity imparted by spirocycles directly addresses a primary reason for compound attrition in development. By starting with a less "greasy" core, chemists have more latitude to add other functional groups necessary for potency without pushing the overall molecule's LogP into an undesirable range (typically >5, as per Lipinski's Rule of Five).[1][14]

  • Enhanced Solubility: Lower lipophilicity generally correlates with higher aqueous solubility.[6][20] This is critical for achieving adequate concentrations in bioassays and for developing viable oral drug formulations.[21]

  • Navigating Intellectual Property (IP): Spirocyclic scaffolds represent novel chemical space, often providing a clear path to new intellectual property, which is a vital consideration in pharmaceutical development.[6]

  • Conformational Restriction: Beyond lipophilicity, the rigidity of spirocycles can pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its target.[8]

While linear amines remain valuable and synthetically accessible tools, researchers should consider a "spirocyclic switch" when lead optimization efforts are hampered by high lipophilicity, poor solubility, or rapid metabolism.

Conclusion

The evidence is compelling: spirocyclic amine building blocks offer a distinct advantage over their linear counterparts in the quest to control lipophilicity. Their inherent three-dimensionality reduces the solvent-accessible lipophilic surface area, leading to lower and more favorable LogP values. This structural feature provides medicinal chemists with a powerful tool to enhance the drug-like properties of their compounds, improving solubility and metabolic profiles. By understanding the principles outlined in this guide and employing rigorous experimental methods for verification, researchers can make more informed decisions in scaffold selection, ultimately increasing the probability of success in the challenging journey of drug development.

References

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  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

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  • PubMed. (n.d.). Influence of molecular properties on oral bioavailability of lipophilic drugs - mapping of bulkiness and different measures of polarity. Available from: [Link]

  • St. John-Williams, P., et al. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available from: [Link]

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  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
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  • PMC. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Available from: [Link]

  • Sygnature Discovery. (n.d.). 2D vs 3D fragments: why 3D is not the always the winner in fragment-based screening. Available from: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]

  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available from: [Link]

  • Taylor & Francis Online. (2009, June 1). Influence of molecular properties on oral bioavailability of lipophilic drugs – Mapping of bulkiness and different measures of polarity. Available from: [Link]

  • PMC. (n.d.). Two- and Three-dimensional Rings in Drugs. Available from: [Link]

  • MDPI. (2015, December 11). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Available from: [Link]

  • ResearchGate. (n.d.). Definition of 2D and 3D ring fragments, using Indinavir as an example. Available from: [Link]

  • ResearchGate. (2026, March 3). Lipophilicity and Related Molecular Properties as Determinants of Pharmacokinetic Behaviour. Available from: [Link]

  • PMC. (n.d.). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Available from: [Link]

  • PMC. (n.d.). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. Available from: [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Available from: [Link]

  • Fominova, K., et al. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Available from: [Link]

  • Santos, R., et al. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

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